molecular formula C22H41N9O9 B12330949 L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl- CAS No. 883969-75-3

L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl-

Cat. No.: B12330949
CAS No.: 883969-75-3
M. Wt: 575.6 g/mol
InChI Key: QNOQUQUICUWQEO-AJNGGQMLSA-N
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Description

L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl- is a synthetic peptide composed of the amino acids L-Arginine, glycylglycyl, L-serine, L-leucine, and L-serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl- follows similar principles but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like L-Arginine and L-serine.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various amino acid derivatives and coupling agents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of L-Arginine can lead to the formation of citrulline.

Scientific Research Applications

L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl- has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Explored for potential therapeutic applications, including wound healing and immune modulation.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl- involves its interaction with specific molecular targets and pathways. For instance, L-Arginine is known to be a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and immune response. The peptide may also interact with cell surface receptors and intracellular signaling molecules to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-tyrosine
  • L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-alanine
  • L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-valine

Uniqueness

L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl- is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. The presence of L-Arginine and L-serine residues may contribute to its role in nitric oxide synthesis and cellular signaling.

This comprehensive overview provides a detailed understanding of L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl-, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

883969-75-3

Molecular Formula

C22H41N9O9

Molecular Weight

575.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C22H41N9O9/c1-11(2)6-13(30-19(37)14(9-32)28-17(35)8-27-16(34)7-23)18(36)31-15(10-33)20(38)29-12(21(39)40)4-3-5-26-22(24)25/h11-15,32-33H,3-10,23H2,1-2H3,(H,27,34)(H,28,35)(H,29,38)(H,30,37)(H,31,36)(H,39,40)(H4,24,25,26)/t12-,13-,14-,15-/m0/s1

InChI Key

QNOQUQUICUWQEO-AJNGGQMLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)CN

Origin of Product

United States

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